molecular formula C30H33N3O8S B4189187 ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate

ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate

Cat. No. B4189187
M. Wt: 595.7 g/mol
InChI Key: XUBSXTGFRLPDBK-UHFFFAOYSA-N
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Description

“Ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate” is a complex organic compound . It has a molecular formula of C30H33N3O8S, an average mass of 595.663 Da, and a monoisotopic mass of 595.198853 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate was used to synthesize ethyl 2- ( { [4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate . This compound was then cyclized with phosphorus oxychloride under Bischler–Napieralski reaction conditions to give 1-carbethoxy-substituted dihydroisoquinoline .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include an isoquinoline group, which is a type of heterocyclic aromatic organic compound . The compound also contains multiple methoxy groups (-OCH3), which are ether functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of { [4- (3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride . Further reactions can lead to the formation of various derivatives .

Future Directions

The synthesis of compounds containing a tetrahydroisoquinoline ring substituted in various positions continues to be of great interest . Future research may focus on the synthesis of novel tetrahydroisoquinoline derivatives containing a spirotetrahydropyran fragment in the 4 position and various pharmacophore groups (ether, amide, carboxyl, etc.) in the 1 and 2 positions .

properties

IUPAC Name

ethyl N-[[4-[[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]sulfamoyl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O8S/c1-6-41-30(34)32-18-19-7-9-22(10-8-19)42(35,36)33-24-17-29(40-5)27(38-3)15-21(24)13-25-23-16-28(39-4)26(37-2)14-20(23)11-12-31-25/h7-12,14-17,33H,6,13,18H2,1-5H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSXTGFRLPDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [4-({2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}sulfamoyl)benzyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate
Reactant of Route 6
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ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate

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